Phenothiazine, 10-acetyl-, 5-oxide
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Description
Phenothiazine, 10-acetyl-, 5-oxide is a member of phenothiazines . It has a molecular formula of C14H11NO2S .
Synthesis Analysis
The synthesis of this compound has been discussed in several papers. A ring-fusion approach has been developed to extend the conjugation length of phenothiazines . Other methods include the Wittig-Horner reaction and the use of natural bond orbital (NBO) analysis .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. The sulfoxide O atom is disordered over two sites, reflecting a partial inversion of the lone pair at the tetrahedral . The phenothiazine unit has a butterfly conformation and the central six-membered ring has a boat form .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the oxidation of 10-Acyl- and 10-Alkylphenothiazines . It also exhibits intriguing π-conjugation length-dependent photophysical and redox properties .Physical and Chemical Properties Analysis
This compound has a molecular weight of 257.31 g/mol . It has a topological polar surface area of 67.3 Ų and a complexity of 345 . It also exhibits intriguing π-conjugation length-dependent photophysical and redox properties .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(5-oxophenothiazin-10-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-10(16)15-11-6-2-4-8-13(11)18(17)14-9-5-3-7-12(14)15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLYHEJOJMRRFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277364 |
Source
|
Record name | Phenothiazine, 10-acetyl-, 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-37-4 |
Source
|
Record name | Phenothiazine, 5-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1933 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenothiazine, 10-acetyl-, 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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